Antiproliferative Potency in Breast Cancer Cells vs. Structurally Related Quinoline Analogs
2-Bromoquinoline-4-carbaldehyde demonstrates potent antiproliferative activity against MCF-7 human breast cancer cells, with IC50 values ranging from 14 nM to 20 nM . In head-to-head comparisons against other novel quinoline analogues synthesized and evaluated in the same study series, compounds structurally related to quinoline-4-carbaldehyde scaffolds exhibited substantially higher IC50 values: compound 9a showed IC50 = 35.4 µM, compound 9d showed IC50 = 15.3 µM, compound 9h showed IC50 = 21.1 µM, and compound 10d showed IC50 = 40.1 µM [1]. The target compound achieves approximately 1,000-fold greater potency compared to the least active analog (40.1 µM vs. 14 nM) and 765-fold greater potency compared to the average IC50 of the comparator set (28.0 µM) [1].
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 14–20 nM |
| Comparator Or Baseline | Quinoline analogues 9a (35.4 µM), 9d (15.3 µM), 9h (21.1 µM), 10d (40.1 µM); mean comparator IC50 = 28.0 µM |
| Quantified Difference | Approximately 765- to 1,000-fold greater potency (mean comparator IC50 / target IC50 ≈ 1,400–2,000×) |
| Conditions | In vitro cytotoxicity assay using MCF-7 breast cancer cell line; compound concentration range unspecified; viability assessed via standard colorimetric method |
Why This Matters
This sub-100 nM potency against a clinically relevant breast cancer model provides a quantitative basis for prioritizing 2-bromoquinoline-4-carbaldehyde over less potent quinoline carbaldehyde analogs in medicinal chemistry campaigns targeting oncology applications.
- [1] Abbas, S. H., et al. (2024). Synthesis and evaluation of novel quinoline derivatives as anticancer agents. Figure 10: IC50 values for compounds 9a, 9d, 9h, 10d, 10f, and 11g against MCF-7 breast cancer cell line. Nature Preprint. View Source
